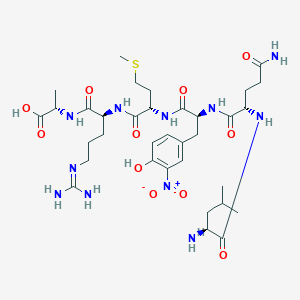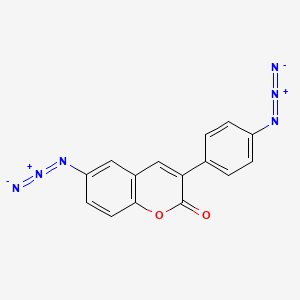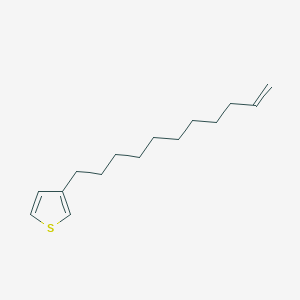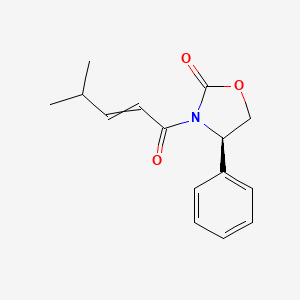![molecular formula C32H30Cl2O B12569453 2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan CAS No. 599212-99-4](/img/structure/B12569453.png)
2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family This compound is characterized by its two butylphenyl groups and two chlorine atoms attached to the dibenzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran, 4-butylphenyl bromide, and a chlorinating agent.
Bromination: Dibenzofuran is first brominated to introduce bromine atoms at the 2 and 8 positions.
Butylphenyl Substitution: The brominated dibenzofuran undergoes a Suzuki coupling reaction with 4-butylphenyl boronic acid in the presence of a palladium catalyst to introduce the butylphenyl groups.
Chlorination: Finally, the compound is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 7 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Starting Materials: Large quantities of dibenzofuran, 4-butylphenyl bromide, and chlorinating agents are used.
Optimized Reaction Conditions: Reaction conditions are optimized for higher yields and purity, including temperature control, solvent selection, and reaction time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products
Oxidation: Products may include hydroxylated or carbonylated derivatives.
Reduction: Products may include dechlorinated or reduced derivatives.
Substitution: Products may include substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, affecting their function.
Pathways Involved: It may influence biochemical pathways, such as signal transduction or metabolic pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Bis(4-methylphenyl)-3,7-dichlorodibenzo[b,d]furan: Similar structure but with methyl groups instead of butyl groups.
2,8-Bis(4-ethylphenyl)-3,7-dichlorodibenzo[b,d]furan: Similar structure but with ethyl groups instead of butyl groups.
2,8-Bis(4-phenyl)-3,7-dichlorodibenzo[b,d]furan: Similar structure but without alkyl groups.
Uniqueness
2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of butyl groups enhances its solubility and potential interactions with other molecules, making it valuable for various applications.
Propriétés
Numéro CAS |
599212-99-4 |
|---|---|
Formule moléculaire |
C32H30Cl2O |
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
2,8-bis(4-butylphenyl)-3,7-dichlorodibenzofuran |
InChI |
InChI=1S/C32H30Cl2O/c1-3-5-7-21-9-13-23(14-10-21)25-17-27-28-18-26(24-15-11-22(12-16-24)8-6-4-2)30(34)20-32(28)35-31(27)19-29(25)33/h9-20H,3-8H2,1-2H3 |
Clé InChI |
SIRQVVRHSFRIIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4O3)Cl)C5=CC=C(C=C5)CCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)

![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)


![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)


![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)


